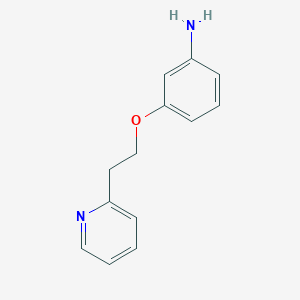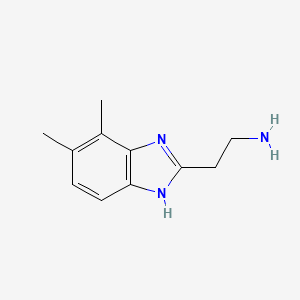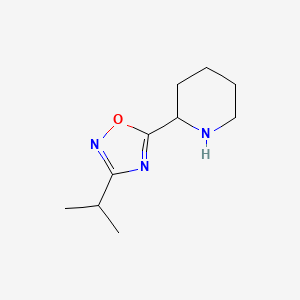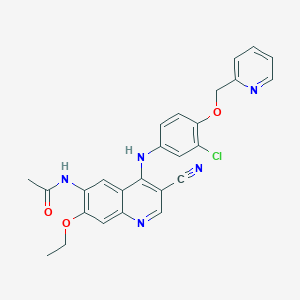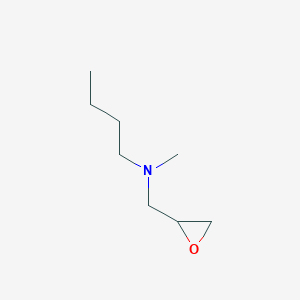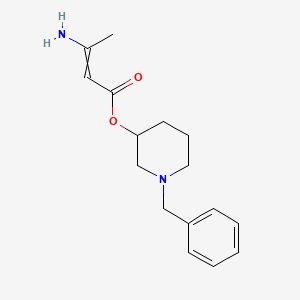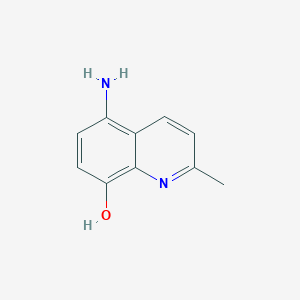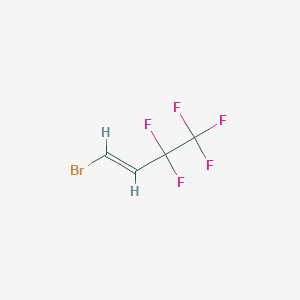
1-(1-Phenylethyl)piperidin-4-one
Übersicht
Beschreibung
1-(1-Phenylethyl)piperidin-4-one is a derivative of 4-piperidinone and is used as an intermediate during the manufacture of chemicals . It is applied for the manufacturing of phenethyl derivative of the propanamide as well as the synthesis of l-Phenethylazacycloheptan-4-one .
Synthesis Analysis
Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In the synthesis of piperidone derivatives, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
The molecular formula of 1-(1-Phenylethyl)piperidin-4-one is C13H17NO . The InChIKey is CDVAHHCNEWIUMV-UHFFFAOYSA-N . The Canonical SMILES is CC(C1=CC=CC=C1)N2CCC(=O)CC2 .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Physical And Chemical Properties Analysis
The molecular weight of 1-(1-Phenylethyl)piperidin-4-one is 203.28 g/mol . It has a topological polar surface area of 20.3 Ų . It has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine-containing compounds, including “1-(1-Phenylethyl)piperidin-4-one”, are one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing the piperidine moiety .
Antimicrobial and Antifungal Agents
Piperidin-4-one derivatives have shown promising results as antimicrobial and antifungal agents . These compounds could be used as a template for future development through modification or derivatization to design more potent agents with fewer side effects .
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-(1-Phenylethyl)piperidin-4-one” can be used as a substrate for such syntheses .
Synthesis of Spiropiperidines
Intramolecular reactions leading to the formation of spiropiperidines, a class of piperidine derivatives, have been studied . “1-(1-Phenylethyl)piperidin-4-one” can potentially be used in these reactions .
Synthesis of Condensed Piperidines
Intermolecular reactions leading to the formation of condensed piperidines have also been explored . “1-(1-Phenylethyl)piperidin-4-one” can serve as a starting material for these reactions .
Wirkmechanismus
Target of Action
1-(1-Phenylethyl)piperidin-4-one, also known as N-Phenethyl-4-piperidinone (NPP), is primarily used as an intermediate in the manufacture of pharmaceutical drugs such as fentanyl . The primary targets of these drugs are typically opioid receptors in the central nervous system .
Mode of Action
Given its use in the synthesis of fentanyl, it can be inferred that it may interact with opioid receptors, leading to analgesic effects
Biochemical Pathways
Opioids generally work by binding to opioid receptors, which are part of a complex biochemical pathway involved in pain perception . When these receptors are activated, they inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .
Pharmacokinetics
As an intermediate in the synthesis of pharmaceuticals, its pharmacokinetic properties may be significantly altered during the synthesis process .
Result of Action
Given its use in the synthesis of fentanyl, it can be inferred that its action may result in potent analgesic effects
Zukünftige Richtungen
There is ongoing research into the synthesis and biological applications of piperidone derivatives . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines . Future research will likely continue to explore the diverse biological applications of these compounds .
Eigenschaften
IUPAC Name |
1-(1-phenylethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAHHCNEWIUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



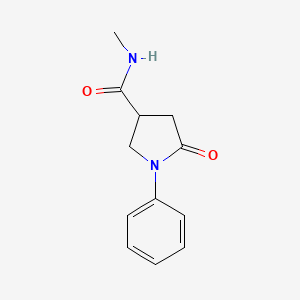

![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)
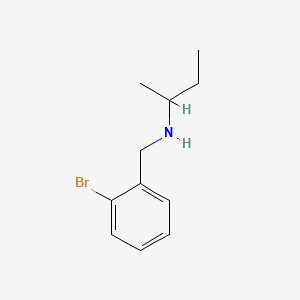
![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)

